Ethyl 3-((4-fluorobenzyl){[(3-methylphenyl)amino]carbonyl}amino)-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((4-fluorobenzyl){[(3-methylphenyl)amino]carbonyl}amino)-4-methylpentanoate is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a methylphenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-fluorobenzyl){[(3-methylphenyl)amino]carbonyl}amino)-4-methylpentanoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-fluorobenzylamine and 3-methylphenyl isocyanate. These intermediates are then reacted under controlled conditions to form the desired product.
-
Step 1: Synthesis of 4-fluorobenzylamine
Reagents: 4-fluorobenzaldehyde, ammonia
Conditions: Reduction using a suitable reducing agent like sodium borohydride.
-
Step 2: Synthesis of 3-methylphenyl isocyanate
Reagents: 3-methylphenylamine, phosgene
Conditions: Reaction under anhydrous conditions.
-
Step 3: Coupling Reaction
Reagents: 4-fluorobenzylamine, 3-methylphenyl isocyanate, ethyl 4-methylpentanoate
Conditions: The coupling reaction is typically carried out in an organic solvent like dichloromethane, with a catalyst such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-fluorobenzyl){[(3-methylphenyl)amino]carbonyl}amino)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, tetrahydrofuran
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-((4-fluorobenzyl){[(3-methylphenyl)amino]carbonyl}amino)-4-methylpentanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its biological activity and potential therapeutic uses.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-((4-fluorobenzyl){[(3-methylphenyl)amino]carbonyl}amino)-4-methylpentanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-((4-chlorobenzyl){[(3-methylphenyl)amino]carbonyl}amino)-4-methylpentanoate
- Ethyl 3-((4-bromobenzyl){[(3-methylphenyl)amino]carbonyl}amino)-4-methylpentanoate
- Ethyl 3-((4-methylbenzyl){[(3-methylphenyl)amino]carbonyl}amino)-4-methylpentanoate
Uniqueness
Ethyl 3-((4-fluorobenzyl){[(3-methylphenyl)amino]carbonyl}amino)-4-methylpentanoate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
ethyl 3-[(4-fluorophenyl)methyl-[(3-methylphenyl)carbamoyl]amino]-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O3/c1-5-29-22(27)14-21(16(2)3)26(15-18-9-11-19(24)12-10-18)23(28)25-20-8-6-7-17(4)13-20/h6-13,16,21H,5,14-15H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFNUVQOXIRFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)C)N(CC1=CC=C(C=C1)F)C(=O)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.